molecular formula C8H13NO4 B14544809 3,5-Heptanedione, 4-methyl-1-nitro- CAS No. 62250-63-9

3,5-Heptanedione, 4-methyl-1-nitro-

Cat. No.: B14544809
CAS No.: 62250-63-9
M. Wt: 187.19 g/mol
InChI Key: HVXSMBVGUWLSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Heptanedione (CAS RN: 7424-54-6) is a β-diketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. Its structure consists of two ketone groups at positions 3 and 5 of a heptane chain . The compound is commercially available with purity >98.0% (GC) and is used in organic synthesis, such as in the enantioselective conjugate addition of 1,3-dicarbonyls to nitroolefins via nickel(II)-diamine catalysis .

The derivative 3,5-Heptanedione, 4-methyl-1-nitro- introduces a methyl group at position 4 and a nitro group at position 1.

Properties

CAS No.

62250-63-9

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-methyl-1-nitroheptane-3,5-dione

InChI

InChI=1S/C8H13NO4/c1-3-7(10)6(2)8(11)4-5-9(12)13/h6H,3-5H2,1-2H3

InChI Key

HVXSMBVGUWLSCW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-Heptanedione, 4-methyl-1-nitro- can be achieved through several methods. One common approach involves the reaction of methylethylketone and ethyl propionate in the presence of an alkali metal alkoxide catalyst . This method avoids the use of solvents, thereby reducing waste and production costs. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Heptanedione, 4-methyl-1-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen, catalysts like palladium, and bases like sodium hydride.

Scientific Research Applications

3,5-Heptanedione, 4-methyl-1-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Heptanedione, 4-methyl-1-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diketone structure can undergo various condensation reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of 3,5-Heptanedione Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Flash Point (°C) Refractive Index
3,5-Heptanedione 128.17 172–173 0.940–0.945 57
2,2,6,6-Tetramethyl-3,5-heptanedione 184.28 72–73 (6 mmHg) 0.889 67 1.459
2-Methoxy-6-methylheptane-3,5-dione
1,7-Bis(4-hydroxy-methoxyphenyl)-3,5-heptanedione (BISH)

Key Observations :

  • Substituent Effects : Methyl and bulky substituents (e.g., 2,2,6,6-tetramethyl groups) reduce density and volatility compared to unsubstituted 3,5-heptanedione. For example, 2,2,6,6-tetramethyl-3,5-heptanedione has a lower density (0.889 vs. 0.945 g/cm³) and higher molecular weight (184.28 vs. 128.17 g/mol) .
  • Nitro Group Impact: While data for 4-methyl-1-nitro-3,5-heptanedione are absent, nitro groups generally increase polarity and reactivity. Nitro-substituted diketones are expected to exhibit higher boiling points and reduced solubility in nonpolar solvents due to enhanced dipole interactions .

Comparative Analysis :

  • Coordination Chemistry : 2,2,6,6-Tetramethyl-3,5-heptanedione forms stable chelates with metals like lithium and americium due to its sterically hindered β-diketone structure . In contrast, unsubstituted 3,5-heptanedione is less effective in metal coordination but serves as a versatile building block for heterocycles .

Thermal and Spectroscopic Data

Table 3: Spectroscopic and Thermal Properties
Compound IR Absorption (cm⁻¹) NMR Shifts (¹H, ppm) Thermal Stability
3,5-Heptanedione 1715 (C=O stretch) δ 2.35–2.55 (m, CH₂), 1.35 (t, CH₃) Decomposes >200°C
2,2,6,6-Tetramethyl-3,5-heptanedione 1705 (C=O), 2960 (C-H) δ 1.25 (s, CH₃), 5.10 (s, enolic H) Stable up to 250°C

Insights :

  • Steric Effects : Bulky substituents in 2,2,6,6-tetramethyl-3,5-heptanedione shift IR carbonyl stretches to lower frequencies (1705 vs. 1715 cm⁻¹) due to reduced electron withdrawal .
  • Nitro Group Influence: The nitro group in 4-methyl-1-nitro-3,5-heptanedione would likely introduce additional IR peaks near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) and deshield adjacent protons in ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.